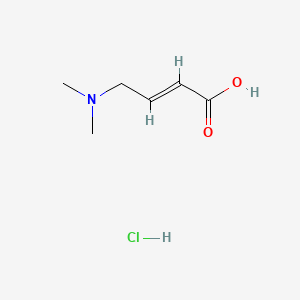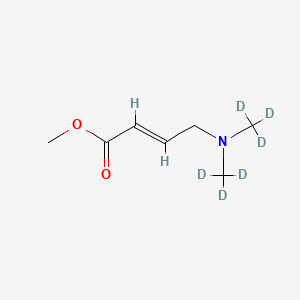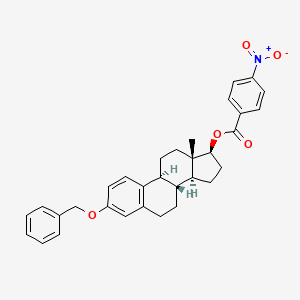
Sulfaquinoxaline-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfaquinoxaline, also known by its IUPAC name 4-Amino-N-2-quinoxalinylbenzenesulfonamide, is a veterinary medicine that can be given to cattle and sheep to treat coccidiosis . It belongs to the class of organic compounds known as quinoxalines .
Synthesis Analysis
Sulfaquinoxaline can be transformed by chlorine and UV light in water. The transformation by chlorination and UV lights was investigated in purified water at common conditions used for water disinfection . The result shows a slow degradation of Sulfaquinoxaline during photolysis compared with the chlorination process .Molecular Structure Analysis
Sulfaquinoxaline belongs to the class of organic compounds known as quinoxalines. These are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .Chemical Reactions Analysis
Sulfaquinoxaline undergoes degradation including sulfonamide bond cleavage, SO2 extrusion, and aniline moiety oxidation . It is more susceptible to Fe (II)/PMS oxidation in comparison to its substructural analog 2-amino-quinoxaline (2-AQ) and other sulfonamides .Physical And Chemical Properties Analysis
Sulfaquinoxaline has a molecular formula of C14H12N4O2S and a molar mass of 300.336 g/mol . It is slightly soluble in water and ethanol, acetone, and soluble in aqueous alkaline solutions .Wissenschaftliche Forschungsanwendungen
Design and Development of Bioactive Molecules
Quinoxaline, the core structure of Sulfaquinoxaline-d4, has been extensively used in the design and development of numerous bioactive molecules . This is due to its wide range of physicochemical and biological activities .
Dyes and Fluorescent Materials
Quinoxaline scaffolds have been utilized in the creation of dyes and fluorescent materials . The unique properties of Sulfaquinoxaline-d4 can contribute to the development of new dyes and fluorescent materials with improved performance .
Electroluminescent Materials
Sulfaquinoxaline-d4, with its quinoxaline core, has potential applications in the production of electroluminescent materials . These materials are crucial in the manufacturing of devices like light-emitting diodes (LEDs) and other display technologies .
Organic Sensitizers for Solar Cell Applications
Quinoxaline-based compounds like Sulfaquinoxaline-d4 have been used as organic sensitizers in solar cell applications . They can enhance the efficiency of solar cells by improving light absorption and charge transfer .
Polymeric Optoelectronic Materials
The quinoxaline core of Sulfaquinoxaline-d4 can be used in the development of polymeric optoelectronic materials . These materials are essential in the production of optoelectronic devices like photodiodes and phototransistors .
DNA Aptamers
Sulfaquinoxaline-d4 has been used in the selection of DNA aptamers . These aptamers specifically bind to Sulfaquinoxaline-d4 and can be used in the development of biosensors for detecting Sulfaquinoxaline-d4 in various samples .
Food Safety Inspection
A graphene oxide-based fluorescent aptasensor, developed using DNA aptamers that bind to Sulfaquinoxaline-d4, has been used for sensitive detection of Sulfaquinoxaline-d4 in food safety inspection . This aptasensor has shown great potential as a promising tool for sensitive detection of Sulfaquinoxaline-d4 in food safety inspection .
Veterinary Medicine
Sulfaquinoxaline-d4, a member of sulfonamides, has been widely used in the field of veterinary medicine to prevent and treat animal diseases or promote animal growth . However, excessive use of sulfonamides in farmed animals may leave undesirable residues in both foodstuffs of animal origin, such as eggs, milk, and meat, and the environment, such as water and soil .
Wirkmechanismus
Target of Action
Sulfaquinoxaline-d4, a deuterium-labeled variant of Sulfaquinoxaline, primarily targets coccidia , a group of parasitic protozoans . It is used as an antimicrobial agent in veterinary medicine, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The action mechanism of Sulfaquinoxaline involves the inhibition of dihydrofolate synthetase , which obstructs the nucleic acid synthesis of bacteria and coccidia .
Biochemical Pathways
This disruption can lead to downstream effects such as the prevention of coccidiosis and bacterial infections .
Pharmacokinetics
The use of deuterium labeling in drug molecules like sulfaquinoxaline-d4 is often employed to track and quantify these properties during drug development .
Result of Action
The primary result of Sulfaquinoxaline-d4’s action is the prevention of coccidiosis and bacterial infections in animals . By inhibiting dihydrofolate synthetase, it disrupts the life cycle of coccidia and bacteria, thereby preventing their proliferation .
Action Environment
The efficacy and stability of Sulfaquinoxaline-d4 can be influenced by various environmental factors. For instance, the presence of certain substances in water can affect the degradation of Sulfaquinoxaline . .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sulfaquinoxaline-d4 can be achieved through a multistep process involving the introduction of deuterium at a specific position in the molecule. The starting material for this synthesis is Sulfaquinoxaline, which can be selectively deuterated to obtain the final product.", "Starting Materials": [ "Sulfaquinoxaline", "Deuterium oxide", "Sodium borodeuteride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "The first step involves the selective deuteration of Sulfaquinoxaline. This can be achieved by reacting Sulfaquinoxaline with deuterium oxide in the presence of sodium borodeuteride as a reducing agent.", "The resulting product is then treated with hydrochloric acid to remove any excess reducing agent and by-products.", "The next step involves the conversion of the sulfonyl group to a sulfonamide group. This is achieved by treating the product with sodium hydroxide in methanol.", "The final step involves the purification of the product by extraction with ethyl acetate and subsequent drying and recrystallization to obtain the final product, Sulfaquinoxaline-d4." ] } | |
CAS-Nummer |
1329652-02-9 |
Produktname |
Sulfaquinoxaline-d4 |
Molekularformel |
C14H12N4O2S |
Molekulargewicht |
304.36 |
IUPAC-Name |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
InChI-Schlüssel |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Synonyme |
4-Amino-N-2-quinoxalinylbenzenesulfonamide-d4; N1-(2-Quinoxalinyl)sulfanilamide-d4; 2-(p-Sulfanilamido)quinoxaline-d4; 2-Sulfanilamidobenzopyrazine-d4; 2-p-Aminobenzenesulfonamidoquinoxaline-d4; Avicocid-d4; Italquina-d4; Kokozigal-d4; N1-(2-Quinoxal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)







